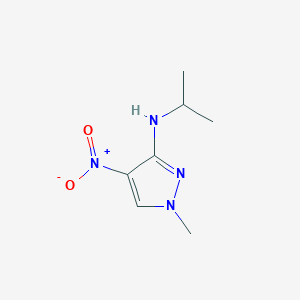![molecular formula C20H19BrN4O B2398383 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine CAS No. 1251688-96-6](/img/structure/B2398383.png)
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine, also known as FPEPT, is a synthetic compound that has been extensively studied for its potential use in scientific research. FPEPT is a piperidine derivative that has shown promise in various areas of research, including neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Research into the chemical structure of 4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine and similar compounds has primarily focused on their synthesis and potential applications in polymer science. The synthesis techniques often involve the Knoevenagel condensation process, a method used to create a wide variety of chemical compounds, including those with potential applications in copolymerization with styrene. This process allows for the creation of novel polymers with specific characteristics, including altered thermal properties and decomposition behaviors. These polymers could have applications in materials science, particularly in creating materials with specific mechanical or thermal properties (Hussain et al., 2019).
Molecular Structure and Bonding
The study of the molecular structure and bonding interactions within compounds structurally related to this compound has yielded insights into hydrogen bonding and C-H…π interactions. These interactions are critical for understanding the stability and reactivity of such molecules. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound synthesized through reactions involving piperidine, shows H-bonded dimers in the crystal lattice, stabilized further by C-H...π interactions. These molecular insights are crucial for designing new compounds with desired chemical and physical properties (Khan et al., 2013).
Radiolabeled Probes for σ-1 Receptors
In the field of medicinal chemistry, derivatives of piperidine, including those with structural similarities to this compound, have been explored as potential radiolabeled probes for σ-1 receptors. These receptors are involved in several physiological processes, and compounds that can bind to them with high affinity are useful for diagnostic and therapeutic applications. Specifically, halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated for their affinity and selectivity towards σ-1 and σ-2 receptors, with promising applications in in vivo tomographic studies (Waterhouse et al., 1997).
Serotonin Reuptake Inhibitors
Some piperidine derivatives have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), a class of drugs commonly used in the treatment of depression. The structural analysis and biological evaluation of these compounds have contributed to the development of new therapeutic agents with improved efficacy and selectivity for serotonin transporters over other neurotransmitter transporters. This research highlights the versatility of piperidine derivatives in the development of new drugs with potential applications in neurology and psychiatry (Keverline-Frantz et al., 1998).
Eigenschaften
IUPAC Name |
[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMQMQBGSNLGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2398301.png)


![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)



